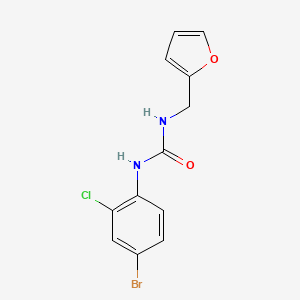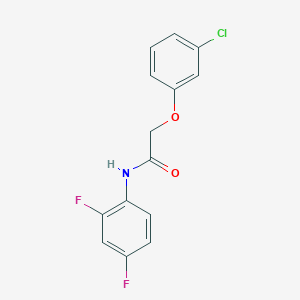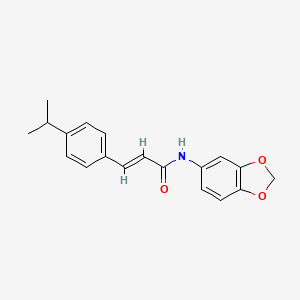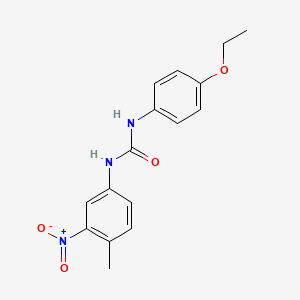![molecular formula C14H15N3O3S B5744776 1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5744776.png)
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrimidine ring using ethyl halides in the presence of a base.
Formation of the iminomethyl group: This step involves the reaction of the pyrimidine derivative with an appropriate aldehyde or ketone in the presence of a catalyst.
Introduction of the methoxyphenyl group: This can be achieved through nucleophilic substitution reactions using methoxyphenyl halides.
Formation of the sulfanylidenepyrimidinone structure:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.
Thiolation: The sulfur atom can participate in thiolation reactions to form various sulfur-containing derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may affect various signaling pathways involved in cell growth, differentiation, and apoptosis.
Interaction with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-thioxopyrimidin-4-one: This compound has a similar structure but with a thioxo group instead of a sulfanylidenepyrimidinone structure.
1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-oxopyrimidin-4-one: This compound has an oxo group instead of a sulfanylidenepyrimidinone structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-17-13(19)11(12(18)16-14(17)21)8-15-9-5-4-6-10(7-9)20-2/h4-8,19H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDXZWMGFUBFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chlorobenzyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5744715.png)

![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5744740.png)

![N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5744749.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B5744756.png)
![ethyl 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5744761.png)
![2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5744769.png)


